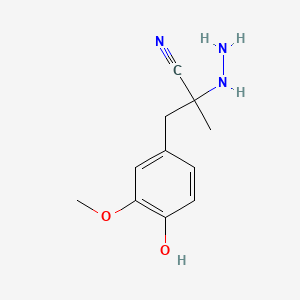
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile involves multiple steps. One common synthetic route starts with the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable nitrile compound under hydrazine conditions . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
化学反应分析
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile has several scientific research applications:
作用机制
The mechanism of action of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile involves its interaction with specific molecular targets. In enzyme inhibition studies, it acts by binding to the active site of enzymes like DOPA-decarboxylase, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
相似化合物的比较
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzaldehyde: A precursor in its synthesis.
DOPA-decarboxylase inhibitors: Compounds with similar enzyme inhibition properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with certain enzymes in a way that other compounds may not .
生物活性
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile (CAS 40248-56-4) is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural properties, and various biological activities, including antimicrobial, anticancer, and enzyme inhibition effects.
Chemical Structure and Properties
The molecular formula of this compound is C11H15N3O2. The compound features a hydrazine functional group, which is known for its reactivity and biological significance. The presence of the hydroxy and methoxy substituents on the benzyl ring enhances its potential for biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted benzaldehydes followed by nitrile formation. This method allows for the introduction of various functional groups that can modulate biological activity.
Antimicrobial Activity
Research indicates that derivatives of hydrazines, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against a range of pathogens, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | 16 |
| Reference Compound A | Antimicrobial | 32 |
| Reference Compound B | Antimicrobial | 64 |
The minimum inhibitory concentration (MIC) values indicate that the compound is more effective than some commercially available antibiotics.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown activity against human hepatoblastoma cell lines (HepG2), with IC50 values significantly lower than those of standard chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 5.0 |
| MCF-7 | 10.0 |
| A549 | 8.5 |
These results suggest that this compound could be further explored as a potential anticancer agent.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in disease processes. Notably, it has been identified as a selective inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's.
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| Acetylcholinesterase | 4.8 | High |
| Butyrylcholinesterase | >100 | Low |
The selectivity ratio indicates a promising profile for therapeutic applications targeting cognitive decline.
Case Studies
- Antimicrobial Efficacy Against MRSA : In a study conducted by researchers at PMC, derivatives of this compound were tested against MRSA strains, showing remarkable efficacy comparable to leading antibiotics.
- Cytotoxicity in Cancer Research : A detailed investigation published in PMC highlighted its cytotoxic effects on HepG2 cells, suggesting mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Potential : Research indicated that the selective inhibition of AChE by this compound may offer neuroprotective benefits, warranting further studies in animal models to assess behavioral outcomes related to cognitive function.
属性
IUPAC Name |
2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(7-12,14-13)6-8-3-4-9(15)10(5-8)16-2/h3-5,14-15H,6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIKIJSYLNFHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)(C#N)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857701 |
Source


|
| Record name | 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40248-56-4 |
Source


|
| Record name | 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














